Brevinin-1LT1 is classified as an antimicrobial peptide (AMP), which is a part of the broader category of host defense peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis and death. The Brevinin family specifically exhibits a range of structural and functional diversity, contributing to their effectiveness against various bacterial strains .
The synthesis of Brevinin-1LT1 involves molecular cloning techniques that allow for the identification and characterization of its precursor sequences. Researchers utilize cDNA libraries derived from the skin of Hylarana latouchii to clone and express the peptide. Techniques such as reverse-phase chromatography and mass spectrometry are employed to purify and analyze the peptide sequences .
The synthesis process often includes:
Brevinin-1LT1 has a distinct molecular structure characterized by a sequence that includes several hydrophobic and cationic residues. This structure is crucial for its interaction with microbial membranes.
Brevinin-1LT1 undergoes several chemical interactions primarily involving membrane disruption. The mechanism involves inserting itself into microbial membranes, leading to pore formation and subsequent lysis.
The peptide's action can be visualized through scanning electron microscopy, which shows morphological changes in bacterial cells upon exposure to Brevinin-1LT1. These changes include cell swelling and rupture, confirming its efficacy as an antimicrobial agent .
The mechanism by which Brevinin-1LT1 exerts its antimicrobial effects involves:
Studies have shown that Brevinin-1LT1 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the bacterial strain.
Brevinin-1LT1 is typically soluble in aqueous solutions, which enhances its bioavailability when applied in biological systems. Its stability can vary based on environmental conditions such as pH and temperature.
The peptide's hydrophobicity and positive charge contribute to its strong interaction with microbial membranes. These properties are essential for its function as an antimicrobial agent.
Research indicates that modifications to the structure can affect both hemolytic activity (the ability to lyse red blood cells) and antibacterial efficacy. For instance, certain structural changes have been shown to reduce hemolytic activity while maintaining or enhancing antibacterial properties .
Brevinin-1LT1 has potential applications in various fields:
The Brevinin superfamily, comprising Brevinin-1 and Brevinin-2 peptides, represents a major class of antimicrobial peptides (AMPs) in ranid frogs. These peptides emerged through ancient gene duplication events followed by divergent evolution, resulting in distinct structural and functional profiles. Brevinin-1 peptides typically consist of 24 amino acid residues and feature a C-terminal "Rana box" (Cys-(Xaa)₄-Lys/Arg-Cys) stabilized by a disulfide bridge. In contrast, Brevinin-2 peptides are longer (33–34 residues) and retain a different set of invariant residues (Lys⁷, Cys²⁷, Lys²⁸, Cys³³) [2]. Despite shared amphipathic α-helical structures and membrane-disrupting mechanisms ("barrel-stave" or "carpet-like" models), the two families exhibit <30% sequence homology, indicating deep evolutionary divergence [2] [8].
Table 1: Comparative Traits of Brevinin-1 and Brevinin-2 Subfamilies
Trait | Brevinin-1 Family | Brevinin-2 Family |
---|---|---|
Typical Length | ~24 residues | 33–34 residues |
Conserved Motifs | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ |
Rana Box | Always present | Often present |
Isoelectric Point | Highly cationic | Highly cationic |
Structural Fold | Linear N-terminus + C-terminal hairpin | Extended helix + C-terminal hairpin |
Functional divergence accompanies structural differences. While both families exhibit broad-spectrum antimicrobial activity, Brevinin-1 peptides historically showed higher hemolytic activity, limiting therapeutic interest. However, Brevinin-2 peptides like Brevinin-2PRa demonstrate potent activity against Pseudomonas aeruginosa, even at high NaCl concentrations [8]. Intriguingly, anti-inflammatory activity—exemplified by Brevinin-1GHd—is so far unique to the Brevinin-1 lineage [1].
Gene duplication has been a primary driver of Brevinin diversity within the Ranidae family. Precursor genes typically encode a conserved signal peptide, an acidic propiece domain, and a hypervariable mature peptide domain. This modular architecture facilitates neofunctionalization through mutations in the mature peptide region [2] [10]. For example, Hylarana latouchii possesses at least six distinct AMP precursor cDNAs, including two Brevinin-1 isoforms (Brevinin-1LT1 and -1LT2) with divergent sequences despite shared ancestry [4].
Population-level studies reveal extensive AMP copy number variation. In Rana arvalis and R. temporaria, individuals harbor 1–11 Temporin, 1–7 Brevinin, and 1–6 Palustrin gene copies. This expansion enables combinatorial host defense, minimizing pathogen resistance risks [10]. Notably, species-specific duplications correlate with ecological niches: Japanese brown frogs (R. dybowskii, R. pirica) express Brevinin-1 and -2 peptides distinct from those in European Rana, suggesting adaptations to regional pathogen pressures [8].
Table 2: Gene Duplication Events and Functional Diversification in Selected Ranids
Species | AMPs Identified | Functional Specialization | Evolutionary Driver |
---|---|---|---|
Hylarana latouchii | Brevinin-1LT1, LT2 | Membrane disruption (Gram-negative bias) | Niche adaptation (Chinese streams) |
Rana dybowskii | 5 Brevinin-1, 5 Brevinin-2 | Anti-Pseudomonas activity | Pathogen coevolution |
R. temporaria | Multi-locus Brevinin copies | Latitudinal diversity maintenance | Balancing selection |
Brevinin-1 peptides exhibit a conserved "scaffold" enabling functional plasticity. Three domains define their precursors:
The most striking conserved feature is the Rana box (Cys¹⁸-(Xaa)₄-Lys/Arg-Cys²⁴), forming a C-terminal cyclic heptapeptide via a disulfide bond. This domain stabilizes the amphipathic α-helix in membrane environments and is critical for pore formation [2]. Mutational studies confirm that Rana box deletion abolishes bactericidal activity in most isoforms [2]. Nevertheless, some Brevinin-1 peptides (e.g., from R. okinavana) lack this motif, instead utilizing C-terminal amidation for membrane interaction—evidence of convergent structural solutions [2].
Hypervariable regions occur primarily in the N-terminal helix and mid-region loops. In Brevinin-1LT1 (FMGSALRIAAKVLPAALCQIFKKC), residues 1–15 show 40% divergence compared to orthologs, while positions 18 (Cys) and 24 (Cys) remain invariant [4] [9]. These variable segments evolve under positive selection (dN/dS > 1), as demonstrated in latitudinal studies of R. arvalis and R. temporaria. Pathogen-driven selection diversifies these regions to target evolving microbial membranes [10].
Table 3: Conserved and Variable Domains in Brevinin-1 Peptides
Domain | Conservation Level | Key Residues/Features | Functional Role |
---|---|---|---|
Signal Peptide | High (>90% identity) | Hydrophobic core | Precursor trafficking |
Acidic Propiece | Moderate (60–70%) | Asp/Glu-rich | Inactivation shielding |
Mature Peptide N-terminus | Low (30–40%) | Amphipathic helix | Membrane insertion |
Rana Box | High (Cys¹⁸, Cys²⁴ invariant) | Disulfide bridge (Cys¹⁸–Cys²⁴) | Structural stability |
C-terminal Tail | Variable | Lys/Arg clusters | Cationic charge mediation |
Brevinin-1LT1 clusters phylogenetically with peptides from Hylarana latouchii and closely related species, reflecting shared evolutionary history. Maximum parsimony and neighbor-joining analyses of Brevinin-1 sequences place H. latouchii peptides (Brevinin-1LT1, -1LT2) in a clade sister to H. guentheri (Brevinin-1GHa) and distinct from European Rana or Japanese Rana lineages [1] [4]. This mirrors mitochondrial DNA phylogenies, confirming co-divergence of AMPs and host genomes.
Several studies utilize Brevinin-1 sequences as taxonomic markers. For example:
Such phylogenetic fidelity arises from rapid sequence coevolution. After genus-level divergence (~40 MYA), Hylarana frogs accumulated AMP mutations at rates exceeding neutral markers. This is evidenced by trans-specific polymorphisms in R. arvalis and R. temporaria, where alleles predate speciation events [10]. Consequently, Brevinin-1 trees reliably reconstruct ranid phylogenies, resolving ambiguities in morphology-based taxonomies.
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